WZ4003

概要

説明

WZ4003は、AMP活性化プロテインキナーゼファミリーに属するNUAKキナーゼ、特にNUAK1およびNUAK2の高度に特異的な阻害剤です。これらのキナーゼは、肝臓キナーゼB1腫瘍抑制タンパク質キナーゼによって活性化されます。 This compoundは、NUAK1に対して20ナノモル、NUAK2に対して100ナノモルのIC50値で、これらのキナーゼの活性を阻害する上で大きな可能性を示しています .

準備方法

合成ルートと反応条件

WZ4003は、5-クロロ-2-(2-メトキシ-4-(4-メチルピペラジン-1-イル)アニリノ)ピリミジンと3-(4-アミノフェノキシ)プロパン酸の反応を含む多段階プロセスによって合成できます。 反応条件は通常、ジメチルスルホキシドやエタノールなどの有機溶媒を使用し、穏やかな加熱と超音波処理によって溶解性を高めます .

工業生産方法

This compoundの工業生産には、実験室での合成プロセスをスケールアップすることが含まれます。これには、高収率と純度を確保するために反応条件を最適化することが含まれます。 この化合物は、通常、安定性を維持し、劣化を防ぐために-20°Cで保管されます .

化学反応の分析

反応の種類

WZ4003は主にリン酸化反応を受け、セリン445でミオシンリン酸標的サブユニット1(MYPT1)のリン酸化を阻害します。 この阻害は、NUAK1によって仲介されます .

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、アデノシン三リン酸(ATP)やさまざまなキナーゼ基質が含まれます。 反応は通常、30°Cで、マグネシウムイオンを含む緩衝液中で行われます .

生成される主な生成物

This compoundとNUAK1の反応から生成される主な生成物は、MYPT1の非リン酸化型です。 このリン酸化の阻害は、細胞移動、浸潤、増殖の減少につながります .

科学研究への応用

This compoundは、さまざまな生物学的プロセスにおけるNUAKキナーゼの役割を研究するために、科学研究で広く使用されてきました。主要な用途には以下が含まれます。

科学的研究の応用

WZ4003 selectively inhibits NUAK1 and NUAK2 without significant inhibition of other kinases, making it a valuable tool for studying the roles of these kinases in various biological processes. Notably, it has demonstrated the ability to inhibit cell proliferation in several cancer cell lines, including U2OS cells .

Cancer Research

This compound has been extensively studied for its anticancer properties. It inhibits the proliferation of cancer cells and enhances the efficacy of other treatments.

- Case Study : In a study involving various cancer cell lines (MNK45, U251, A549, NCI-H460), this compound was combined with ULK1 inhibitors to assess synergistic effects on cell death. The combination treatment resulted in significantly enhanced apoptosis compared to either treatment alone .

Cell Migration and Invasion Studies

This compound is utilized to investigate mechanisms underlying cancer metastasis.

- Data Table : Effects of this compound on Cell Migration and Invasion

| Cell Line | Treatment | Effect on Migration/Invasion |

|---|---|---|

| U2OS | This compound | Significant inhibition |

| MEF | This compound | Comparable to NUAK1 knockout |

In vitro assays demonstrated that this compound impairs the invasive potential of U2OS cells in three-dimensional invasion assays .

Neuroscience

Recent studies have explored the role of this compound in neurodegenerative diseases.

- Case Study : Application of this compound on human brain slice cultures resulted in a reduction of phosphorylated tau protein (p-tau Ser356), potentially indicating therapeutic effects for Alzheimer's disease . This study highlights differential responses between mouse and human brain tissues.

Summary of Findings

This compound serves as a powerful chemical probe for investigating the biological roles of NUAK kinases across various fields:

- Cancer Therapeutics : Enhances sensitivity to other anticancer agents.

- Cell Biology : Provides insights into mechanisms of cell migration and invasion.

- Neuroscience Research : Offers potential pathways for treating neurodegenerative diseases through tau modulation.

作用機序

WZ4003は、NUAK1およびNUAK2キナーゼの活性を選択的に阻害することによって効果を発揮します。これらのキナーゼは、細胞移動、浸潤、増殖などのさまざまな細胞プロセスを調節するMYPT1のリン酸化に関与しています。 MYPT1のリン酸化を阻害することによって、this compoundはこれらの細胞活動を効果的に減少させます .

類似の化合物との比較

This compoundは、NUAK1およびNUAK2キナーゼに対する高い特異性においてユニークです。他の類似の化合物には以下が含まれます。

類似化合物との比較

WZ4003 is unique in its high specificity for NUAK1 and NUAK2 kinases. Other similar compounds include:

生物活性

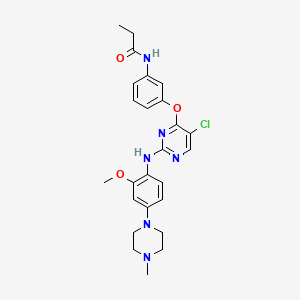

WZ4003 is a potent and selective inhibitor of the NUAK1 and NUAK2 kinases, which are part of the AMP-activated protein kinase (AMPK) family. Its chemical structure is defined as N-3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide, and it has an IC50 of 20 nM for NUAK1 and 100 nM for NUAK2, indicating its high specificity for these targets while exhibiting minimal inhibition against a broad range of other kinases .

This compound primarily functions by inhibiting the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1), a substrate of NUAK1, at serine 445. This inhibition is crucial for regulating various cellular processes, including cell proliferation, migration, and invasion . The compound has been shown to significantly reduce the viability of cancer cells, particularly in non-small cell lung cancer (NSCLC) models, by enhancing their sensitivity to gefitinib, an epidermal growth factor receptor (EGFR) inhibitor .

Inhibition Profiles

This compound demonstrates a selective inhibition profile:

| Kinase | IC50 (nM) |

|---|---|

| NUAK1 | 20 |

| NUAK2 | 100 |

| Other Kinases (139 tested) | No significant inhibition |

This selectivity allows researchers to use this compound as a chemical probe to study the biological roles of NUAK kinases without interference from other kinases .

Effects on Cancer Cell Lines

In studies involving NSCLC cell lines, this compound has been shown to:

- Enhance Sensitivity to Gefitinib : Cells treated with this compound exhibited increased sensitivity to gefitinib, especially when ARK5 (a kinase involved in drug resistance) was knocked down. This suggests that this compound may help overcome acquired resistance to gefitinib by modulating ARK5 activity and inhibiting epithelial-to-mesenchymal transition (EMT) .

- Inhibit Cell Proliferation : The compound significantly reduces cell viability in various cancer cell lines, including U2OS cells. This effect is attributed to its ability to inhibit NUAK-mediated pathways that promote cell growth and survival .

Study on NSCLC Resistance Mechanisms

A pivotal study examined the role of this compound in sensitizing NSCLC cells to gefitinib. The researchers found that:

- Cell Viability : Treatment with this compound at concentrations above 2.5 μM reduced cell viability significantly.

- Synergistic Effects : Pre-treatment with this compound followed by gefitinib led to a marked decrease in cell viability compared to gefitinib alone.

- EMT Regulation : this compound treatment resulted in increased E-cadherin and decreased vimentin expression, indicating a suppression of EMT processes associated with drug resistance .

Migration and Invasion Studies

This compound's effects were also studied in terms of cellular migration and invasion:

- Wound Healing Assay : In mouse embryonic fibroblasts (MEFs), this compound administration inhibited migration similarly to NUAK1 knockout models.

- Invasion Assay : The compound impaired the invasive potential of U2OS cells in three-dimensional culture systems, further confirming its role in regulating cellular motility through NUAK inhibition .

特性

IUPAC Name |

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGJBAUIGHSMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601110474 | |

| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-58-3 | |

| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: WZ4003 functions as a potent and selective inhibitor of NUAK1 and NUAK2 kinases. [, ] These kinases are part of the AMPK family and are activated by the tumor suppressor LKB1. [] By inhibiting NUAK kinases, this compound disrupts their downstream signaling pathways involved in cell survival, proliferation, adhesion, and polarity. [, ]

A: Studies have shown that this compound can induce cell cycle arrest, primarily affecting the S-phase and mitosis. [] This arrest is linked to this compound's inhibition of NUAK1, a kinase that appears to play a role in S-phase progression. []

A: While the provided research doesn't delve into the specifics of this compound's structure-activity relationship, it does highlight a key mutation (A195T) in NUAK1 that confers resistance to this compound. [] This suggests that the amino acid at position 195 in NUAK1 plays a critical role in this compound binding and that modifications around this binding site could influence selectivity. Further research focusing on analogs and structural modifications is needed to fully elucidate the SAR.

A: Preclinical studies have shown that this compound inhibits the growth and invasive potential of various cancer cell lines, including U2OS osteosarcoma cells [] and prostate cancer cells. [, ] Furthermore, this compound has demonstrated synergistic effects with gefitinib in non-small cell lung cancer cells, overcoming acquired resistance to gefitinib. [] These findings warrant further investigation into its potential as an anticancer agent.

A: Research indicates that this compound can lower the levels of phosphorylated tau at serine 356 (p-tau Ser356). [] This is significant because p-tau Ser356 is implicated in Alzheimer’s disease (AD) progression due to its association with tau accumulation and neurofibrillary tangle formation. [, ]

A: this compound has been shown to inhibit cell migration in mouse embryonic fibroblasts (MEFs) to a similar extent as observed in NUAK1 knockout models. [] This suggests that NUAK1 activity is crucial for cell migration, and this compound's inhibitory action on this kinase disrupts this process. []

A: this compound serves as a valuable chemical probe for dissecting the biological roles of NUAK kinases. [] Its use in research spans investigating NUAK1's role in various cellular processes, including cell migration, proliferation, and tau phosphorylation. [, , ] Additionally, its potential as an anti-cancer agent and its effects on tau pathology make it a promising compound for further preclinical and potentially clinical development. [, , ]

A: Yes, this compound effectively inhibits the phosphorylation of MYPT1 at Ser445 across various cell lines tested. [] This phosphorylation event is known to be mediated by NUAK1, further corroborating this compound's role as a NUAK1 inhibitor. []

A: Research has unveiled an intricate interplay between this compound, NUAK1, and the SCFβTrCP E3 ubiquitin ligase complex. Inhibition of NUAK1 by this compound disrupts the phosphorylation cascade that typically leads to NUAK1 degradation by the SCFβTrCP complex. [] This interplay highlights the complex regulation of NUAK1 levels within the cell cycle. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。